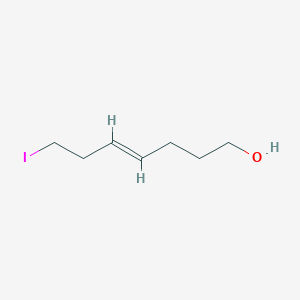
(4E)-7-Iodo-4-hepten-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-7-Iodo-4-hepten-1-OL is an organic compound characterized by the presence of an iodine atom attached to a heptene chain with a hydroxyl group at one end. This compound is of interest due to its unique structure, which combines an iodine substituent with an unsaturated alcohol, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-7-Iodo-4-hepten-1-OL typically involves the iodination of a heptene precursor followed by the introduction of a hydroxyl group. One common method is the hydroboration-oxidation of 7-iodo-1-heptene. This process involves the addition of borane (BH3) to the double bond of 7-iodo-1-heptene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration-oxidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4E)-7-Iodo-4-hepten-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The iodine atom can be reduced to form a simpler alkene.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed.
Major Products Formed
Oxidation: Formation of 7-iodoheptanal or 7-iodoheptanone.
Reduction: Formation of 4-hepten-1-OL.
Substitution: Formation of 7-azido-4-hepten-1-OL or 7-thio-4-hepten-1-OL.
Scientific Research Applications
(4E)-7-Iodo-4-hepten-1-OL has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4E)-7-Iodo-4-hepten-1-OL involves its interaction with molecular targets through its iodine and hydroxyl functional groups. The iodine atom can participate in electrophilic substitution reactions, while the hydroxyl group can form hydrogen bonds and undergo nucleophilic attacks. These interactions can modulate biological pathways and chemical processes, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-4-hepten-1-OL: Similar structure with a bromine atom instead of iodine.
7-Chloro-4-hepten-1-OL: Similar structure with a chlorine atom instead of iodine.
4-Hepten-1-OL: Lacks the halogen substituent.
Uniqueness
(4E)-7-Iodo-4-hepten-1-OL is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s chemical behavior and interactions, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
21956-77-4 |
|---|---|
Molecular Formula |
C7H13IO |
Molecular Weight |
240.08 g/mol |
IUPAC Name |
(E)-7-iodohept-4-en-1-ol |
InChI |
InChI=1S/C7H13IO/c8-6-4-2-1-3-5-7-9/h1-2,9H,3-7H2/b2-1+ |
InChI Key |
UICVZWISNDVZGE-OWOJBTEDSA-N |
Isomeric SMILES |
C(C/C=C/CCI)CO |
Canonical SMILES |
C(CC=CCCI)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















